4,6-difluoro-1H-indazol-3-ol
Overview
Description
4,6-Difluoro-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of fluorine atoms at the 4 and 6 positions of the benzene ring and a hydroxyl group at the 3 position of the pyrazole ring makes this compound a unique and interesting compound for various chemical and biological studies.
Mechanism of Action
Target of Action
Indazole derivatives, which include 4,6-difluoro-1h-indazol-3-ol, have been found to interact with a variety of targets, including leucine-rich repeat kinase 2 (lrrk2) . LRRK2 is associated with Parkinson’s disease, and mutations that increase its activity in the brain are linked to the disease .
Mode of Action
Indazole derivatives have been shown to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This suggests that this compound may interact with its targets by inhibiting enzymatic activity, leading to changes in cellular processes.
Biochemical Pathways
For instance, LRRK2 is involved in the regulation of synaptic vesicle trafficking, autophagy, and mitochondrial function . Therefore, this compound could potentially influence these pathways and their downstream effects.
Pharmacokinetics
Indazole derivatives are generally known for their broad range of chemical and biological properties , which suggests that they may have favorable ADME properties
Result of Action
Given its potential interaction with lrrk2, it may have effects related to the regulation of synaptic vesicle trafficking, autophagy, and mitochondrial function . These effects could potentially contribute to its therapeutic potential in diseases like Parkinson’s.
Biochemical Analysis
Cellular Effects
Indazoles have been found to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that indazoles can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-difluoro-1H-indazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,6-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization under acidic conditions to yield the indazole core. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems that ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group at the 3 position can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atoms at the 4 and 6 positions can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine atoms.
Major Products:
Oxidation: Formation of 4,6-difluoro-1H-indazol-3-one.
Reduction: Formation of 4,6-difluoro-1H-indazol-3-amine.
Substitution: Formation of various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
4,6-Difluoro-1H-indazol-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
- 4-Fluoro-1H-indazol-3-ol
- 6-Fluoro-1H-indazol-3-ol
- 1H-indazol-3-ol
Comparison: 4,6-Difluoro-1H-indazol-3-ol is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its mono-fluorinated or non-fluorinated analogs. The dual fluorination can enhance its stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,6-difluoro-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVQYYUSQKIJNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NNC2=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646403 | |
Record name | 4,6-Difluoro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887567-77-3 | |
Record name | 4,6-Difluoro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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